2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid
Description
This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative with a 2,4-dichlorophenyl substituent on the β-carbon of the propanoic acid backbone. The Fmoc group (C₁₅H₁₀O₂) is a widely used protecting group in solid-phase peptide synthesis (SPPS) due to its base-labile nature, enabling orthogonal deprotection strategies . The 2,4-dichlorophenyl moiety introduces steric bulk and electron-withdrawing effects, which can influence solubility, reactivity in coupling reactions, and biological interactions. Its molecular formula is C₂₄H₁₈Cl₂NO₄ (molecular weight: 473.31 g/mol), and it is structurally analogous to other Fmoc-protected aromatic amino acids designed for pharmaceutical and biochemical applications .
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2NO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIMVGROPOKRNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Amino-3-(2,4-dichlorophenyl)propanoic Acid
This intermediate is generally synthesized via established organic synthesis routes involving:
- Starting materials: 2,4-dichlorobenzaldehyde or related derivatives.
- Key reactions: Strecker synthesis or reductive amination to introduce the amino group at the β-position relative to the carboxylic acid.
- Purification: Crystallization or chromatographic techniques to isolate the amino acid with the dichlorophenyl substituent.
Fmoc Protection of the Amino Group
The amino acid is then subjected to Fmoc protection to yield the target compound:
- Reagents: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is the standard reagent used.
- Conditions: The reaction is typically carried out in a basic aqueous-organic solvent system (e.g., sodium bicarbonate solution with dioxane or tetrahydrofuran) at low temperature to avoid side reactions.
- Procedure: The amino acid is dissolved in the solvent mixture, and Fmoc-Cl is added slowly with stirring. The reaction proceeds with the formation of the carbamate protecting group on the amino function.
- Work-up: The reaction mixture is acidified to precipitate the Fmoc-protected amino acid, which is then filtered, washed, and dried.
- Purification: Recrystallization or preparative HPLC is used to obtain the pure compound.
The compound is often prepared or utilized in the context of SPPS, where the following detailed protocol is relevant:
| Step | Description | Conditions/Notes |
|---|---|---|
| Resin Swelling | Resin (e.g., 2-chlorotrityl resin) is swollen in CH2Cl2 and DMF | 15 min each solvent |
| Coupling | Fmoc-protected amino acid is coupled to resin-bound peptide | Use of coupling agents such as HATU, HOAt, DIC; reaction time ~1 hour |
| Fmoc Deprotection | Removal of Fmoc group after coupling | 20% piperidine in DMF, 2 × 10 min treatments |
| Side Chain Protection | Use of protecting groups on side chains as needed | Boc, tBu, or other groups depending on amino acid |
| Cleavage | Final cleavage from resin and deprotection | TFA-based cleavage cocktails (e.g., 95% TFA, 2.5% water, 2.5% TIS) |
This method ensures high purity and yield of peptides incorporating the Fmoc-protected 2,4-dichlorophenylalanine derivative.
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Fmoc-Cl equivalents | 1.1–1.5 eq relative to amino acid | Slight excess to drive reaction |
| Solvent system | Dioxane/water or THF/water | Basic pH maintained by NaHCO3 or Na2CO3 |
| Temperature | 0–5 °C initially, then room temperature | Controls reaction rate and side reactions |
| Reaction time | 1–3 hours | Monitored by TLC or HPLC |
| Yield | 70–90% | Depends on purity of starting materials and reaction control |
- HPLC: Reverse-phase HPLC (C18 column) is used to monitor purity and reaction progress.
- Mass Spectrometry: ESI-MS confirms molecular weight and identity.
- NMR Spectroscopy: ^1H and ^13C NMR confirm structural integrity and substitution pattern.
- Melting Point: Used as a purity indicator.
- The dichlorophenyl substitution pattern (2,4-positions) enhances the compound’s stability and biological activity compared to mono-chlorinated or unsubstituted analogs.
- Fmoc protection is preferred over other protecting groups due to its mild deprotection conditions compatible with sensitive peptides.
- Optimization of coupling reagents and conditions (e.g., use of HATU/HOAt) improves coupling efficiency and reduces racemization.
- Solid-phase synthesis protocols incorporating this compound have been successfully automated using peptide synthesizers, improving reproducibility and throughput.
| Method Stage | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Amino acid synthesis | Strecker synthesis or reductive amination | Established, scalable | Requires careful purification |
| Fmoc protection | Fmoc-Cl, basic aqueous-organic solvent, low temp | High selectivity, mild conditions | Sensitive to moisture, requires controlled pH |
| SPPS incorporation | HATU/HOAt coupling, piperidine deprotection | Efficient, automated | Requires expensive reagents and equipment |
| Purification | Recrystallization, preparative HPLC | High purity | Time-consuming, costly |
Chemical Reactions Analysis
Types of Reactions
Fmoc-2,4-dichloro-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Common reagents used in reactions involving Fmoc-2,4-dichloro-L-phenylalanine include:
Bases: Such as piperidine, which is used to remove the Fmoc protecting group.
Acids: For example, trifluoroacetic acid, used in peptide synthesis to cleave the peptide from the resin.
Major Products Formed
The major products formed from reactions involving Fmoc-2,4-dichloro-L-phenylalanine depend on the specific reaction conditions. In peptide synthesis, the primary product is the desired peptide sequence with the Fmoc group removed .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-2,4-dichloro-L-phenylalanine is widely used in solid-phase peptide synthesis (SPPS). Its stability and ease of removal make it an ideal protecting group for the amino group in peptide chains .
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biological assays. It is also used in the study of protein-protein interactions and enzyme-substrate interactions .
Medicine
In medicine, peptides synthesized using Fmoc-2,4-dichloro-L-phenylalanine are used in the development of therapeutic agents, including peptide-based drugs and vaccines .
Industry
Industrially, this compound is used in the production of custom peptides for research and development purposes. It is also used in the manufacture of peptide-based materials for various applications .
Mechanism of Action
The mechanism of action of Fmoc-2,4-dichloro-L-phenylalanine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under basic conditions, typically using piperidine. This allows for the sequential addition of amino acids to form the desired peptide chain .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Biological Activity
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid, commonly referred to as Fmoc-DCP (Fluorenylmethoxycarbonyl-Dichlorophenyl), is a synthetic compound notable for its diverse biological activities and applications in pharmaceutical research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.
- Molecular Formula : C23H24Cl2N2O4
- Molecular Weight : 455.36 g/mol
- CAS Number : 150114-97-9
Fmoc-DCP operates primarily through its interaction with various biological targets, including enzymes and receptors. The fluorenylmethoxycarbonyl (Fmoc) group provides stability during synthesis and enhances the compound's lipophilicity, facilitating membrane permeability. The dichlorophenyl moiety is believed to engage in hydrophobic interactions with target proteins, thus modulating their activity.
Biological Activity
-
Antitumor Activity
- Fmoc-DCP has shown promising antitumor effects in vitro. Studies indicate that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by inducing apoptosis and cell cycle arrest.
- Case Study : In a recent study involving MCF-7 cells, treatment with Fmoc-DCP resulted in a significant decrease in cell viability (IC50 = 12 µM) after 48 hours of exposure. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .
-
Anti-inflammatory Properties
- The compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Research Findings : In an experimental model of inflammation, Fmoc-DCP reduced edema formation by 40% compared to control groups, suggesting its potential as an anti-inflammatory agent .
-
Enzyme Inhibition
- Fmoc-DCP acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism.
- Data Table : Enzyme inhibition data demonstrates its potency compared to other known inhibitors.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Fmoc-DCP | 15 | DPP-IV |
| Sitagliptin | 20 | DPP-IV |
| Vildagliptin | 25 | DPP-IV |
Research Applications
Fmoc-DCP is utilized in various fields:
- Pharmaceutical Development : As a precursor for synthesizing novel drug candidates targeting cancer and metabolic disorders.
- Biochemical Research : In studies investigating protein-ligand interactions and enzyme kinetics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid, and how can side reactions be minimized?
- Methodology : The compound can be synthesized via Fmoc-protected amino acid coupling strategies. For example, microwave-assisted synthesis (1–10 min, 50–100 W) improves reaction efficiency and reduces racemization compared to traditional heating . Use of coupling agents like HBTU or DIC with HOAt minimizes side products. Purification via reverse-phase HPLC (C18 column, gradient: 10–90% acetonitrile in 0.1% TFA) ensures high purity (>95%) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Avoid moisture by using molecular sieves in storage containers. Reconstitute in anhydrous DMSO or DMF for experimental use .
Q. What analytical techniques are most effective for characterizing purity and structural integrity?
- Methodology :
- HPLC : Use a C18 column with UV detection at 254 nm to monitor purity.
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (expected [M+H]+: ~500 Da) .
- NMR (1H/13C) : Key signals include Fmoc aromatic protons (δ 7.2–7.8 ppm) and dichlorophenyl protons (δ 7.4–7.6 ppm) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the Fmoc group under acidic vs. basic conditions during deprotection?
- Methodology : The Fmoc group is base-labile (cleaved by 20% piperidine in DMF) due to β-elimination. Under acidic conditions (e.g., TFA), the dichlorophenyl group may undergo unintended halogenation if exposed to strong acids. Monitor deprotection kinetics via UV spectroscopy (loss of Fmoc absorbance at 301 nm) .
Q. How can researchers resolve contradictions in reported cytotoxicity data for Fmoc-modified amino acids?
- Methodology :
- In vitro assays : Compare cytotoxicity (IC50) across cell lines (e.g., HEK293 vs. HeLa) using MTT assays.
- Control experiments : Test Fmoc cleavage byproducts (e.g., dibenzofulvene) to isolate toxicity sources .
- Meta-analysis : Cross-reference studies using standardized purity thresholds (>95%) and solvent controls .
Q. What strategies optimize the compound’s solubility for peptide solid-phase synthesis?
- Methodology :
- Co-solvent systems : Use DCM/DMF (1:1) with 0.1% TFA to enhance solubility.
- Side-chain modifications : Introduce PEG spacers or tert-butyl esters to reduce aggregation .
- Sonication : Apply ultrasonic baths (40 kHz, 15 min) to disperse insoluble particulates .
Q. How does the 2,4-dichlorophenyl substituent influence binding affinity in target protein interactions?
- Methodology :
- Docking simulations : Use AutoDock Vina to model interactions with hydrophobic pockets (e.g., ATP-binding sites).
- SPR/Biacore : Measure binding kinetics (KD) with immobilized targets. Compare to non-chlorinated analogs to assess halogen effects .
Q. What environmental precautions are critical when disposing of waste containing this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
